molecular formula C18H22O2 B13713188 17 beta-Dihydro Equilin-16,16,17-d3

17 beta-Dihydro Equilin-16,16,17-d3

Cat. No.: B13713188
M. Wt: 273.4 g/mol
InChI Key: NLLMJANWPUQQTA-SCHMTDERSA-N
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Description

17β-Dihydro Equilin-16,16,17-d3 (CAS: 350820-03-0) is a deuterium-labeled steroid derivative used primarily as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its molecular formula is C18H21D3O2, with a molecular weight of 273.40 . The compound is isotopically enriched to 98 atom % deuterium, with 97% chemical purity, ensuring minimal interference from unlabeled analogs in sensitive assays . It is classified as non-hazardous for transport, distinguishing it from other deuterated estrogens with significant health risks .

Structurally, the deuterium labels are positioned at carbons 16 and 17, which stabilizes the molecule against metabolic degradation and enhances its utility in tracing steroid metabolism . Applications span environmental monitoring, clinical diagnostics (e.g., hormone level quantification in serum), and pharmacokinetic studies .

Properties

Molecular Formula

C18H22O2

Molecular Weight

273.4 g/mol

IUPAC Name

(13S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14?,16?,17-,18-/m0/s1/i7D2,17D

InChI Key

NLLMJANWPUQQTA-SCHMTDERSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CCC3C(=CCC4=C3C=CC(=C4)O)C2CC1([2H])[2H])C)O

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves the selective incorporation of deuterium atoms at the 16 and 17 carbon positions on the equilin backbone. This process typically follows these steps:

  • Starting Material: Equilin or a closely related steroidal precursor.
  • Deuterium Incorporation: Introduction of deuterium atoms is achieved by catalytic hydrogenation or reduction reactions using deuterium gas (D2) or deuterated reagents, targeting the 16,16,17 positions.
  • Selective Reduction: The 17 beta-hydroxyl group is formed by stereoselective reduction of the ketone or unsaturated precursor, ensuring the beta configuration.
  • Purification and Quality Control: Final product purification involves chromatographic techniques to separate isotopologues and ensure isotopic enrichment. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the incorporation and position of deuterium atoms.

Detailed Synthetic Route

Step Description Reagents/Conditions Outcome
1. Starting Material Preparation Isolation or synthesis of equilin or 5,7-androstadiene-3 beta,17 beta-diol derivatives Pure steroidal precursor
2. Deuterium Labeling Catalytic reduction using D2 gas or deuterated reducing agents (e.g., LiAlD4) Incorporation of deuterium at C-16 and C-17 positions
3. Stereoselective Reduction Use of chiral catalysts or enzymatic reduction to favor 17 beta-hydroxyl formation Formation of 17 beta-dihydro equilin with deuterium labels
4. Purification Chromatography (HPLC or preparative TLC) Isolation of isotopically pure compound
5. Characterization GC-MS, NMR (especially ^2H NMR), and isotopic ratio mass spectrometry Confirmation of structure and isotopic enrichment

Biosynthetic Insights

Studies using equine placental and chorionic villi preparations have demonstrated that 17 beta-Dihydro Equilin can be biosynthesized from 5,7-androstadiene-3 beta,17 beta-diol substrates, with enzymatic pathways facilitating the reduction and ring B unsaturation characteristic of equilin derivatives. Incorporation of deuterium-labeled substrates in these systems has allowed the tracing of metabolic pathways and identification of 17 beta-Dihydro Equilin labeled at the 16,16,17 positions, confirming the feasibility of biosynthetic or semi-synthetic approaches to prepare the deuterated compound.

Analytical and Quality Control Considerations

Due to the importance of isotopic purity for research applications, rigorous quality control is applied:

  • Isotopic Enrichment: Verified by mass spectrometry to ensure >95% deuterium incorporation at target positions.
  • Purity: Confirmed by chromatographic purity (>98%) to exclude unlabeled or partially labeled analogs.
  • Structural Confirmation: NMR spectroscopy (particularly ^2H NMR) to confirm the exact positions of deuterium atoms.
  • Stability Testing: Ensures that the deuterium labels remain intact under storage and experimental conditions.

Summary Table of Preparation Methods

Preparation Aspect Description Techniques/Tools
Starting Material Equilin or 5,7-androstadiene-3 beta,17 beta-diol Isolation or chemical synthesis
Deuterium Incorporation Catalytic reduction with D2 or deuterated reagents Catalysts (Pd, Pt), LiAlD4, D2 gas
Stereoselectivity Enzymatic or chiral catalytic reduction Enzymes, chiral catalysts
Purification Chromatographic separation HPLC, preparative TLC
Characterization Confirmation of structure and isotopic labeling GC-MS, ^2H NMR, isotopic ratio MS
Biosynthetic Route Enzymatic conversion in equine tissue preparations Placental microsomes, chorionic villi incubations

Chemical Reactions Analysis

Types of Reactions

17 beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Metabolic Pathway Tracing

The stable isotope labeling of 17 beta-Dihydro Equilin-16,16,17-d3 allows researchers to track metabolic processes in vivo and in vitro. The incorporation of deuterium enhances the stability of the molecule, making it an invaluable tool for:

  • Pharmacokinetics Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.
  • Biochemical Pathway Analysis : Investigating the interactions with estrogen receptors and other biological molecules to elucidate hormonal regulation mechanisms.

Hormonal Activity Research

Research involving this compound focuses on its interactions with estrogen receptors. Key insights include:

  • Estrogenic Activity : The compound exhibits biological activities similar to its parent compound equilin, influencing reproductive functions and other physiological processes.
  • Health Implications : Studies help understand potential health outcomes related to estrogenic compounds, including their role in hormone replacement therapy and associated risks .

Analytical Chemistry Applications

Due to its unique structural features, this compound serves as a reference standard in analytical chemistry:

  • Quality Control : Ensuring the purity and isotopic enrichment of samples in pharmaceutical formulations.
  • Method Development : Used in high-performance liquid chromatography (HPLC) and mass spectrometry for the detection and quantification of steroids in biological matrices.

Case Studies

Several studies have utilized this compound to explore its pharmacokinetic properties:

Study 1: Pharmacokinetics in Postmenopausal Women

A study investigated the metabolic clearance rates (MCRs) of 17 beta-Dihydro Equilin sulfate and its derivatives. Key findings included:

  • The half-life for the initial fast component was approximately 5 minutes.
  • The slower component showed a half-life of about 147 minutes.
  • The MCR for 17 beta-Dihydro Equilin was found to be significantly lower than that of equilin sulfate, indicating distinct metabolic pathways .

Study 2: Hormonal Regulation

Another study focused on the role of this compound in regulating hormonal activity. It highlighted:

  • The compound's ability to bind with estrogen receptors effectively.
  • Its influence on gene expression related to reproductive health.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
EquilinParent compoundNot deuterated; commonly found in horse urine
17 alpha-Dihydro EquilinIsomerDifferent biological activity compared to 17 beta
17 beta-Dihydro EquileninRelated compoundSimilar estrogenic activity but distinct structure

The unique aspect of this compound lies in its deuterium labeling which enhances stability and allows for precise tracing in metabolic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated steroids are critical for precision in analytical chemistry. Below is a comparative analysis of 17β-Dihydro Equilin-16,16,17-d3 with structurally or functionally related compounds:

Table 1: Key Properties of 17β-Dihydro Equilin-16,16,17-d3 and Analogs

Compound Name CAS Number Deuterium Positions Molecular Weight Purity (Atom % D) Key Applications Stability Issues
17β-Dihydro Equilin-16,16,17-d3 350820-03-0 16,16,17 273.40 98% LC-MS/MS internal standard, hormone assays High isotopic stability
17β-Dihydroequilenin-4,16,16-d3 N/A 4,16,16 271.39 98% Estrogen metabolism studies Susceptible to oxidation
17β-Dihydroequilin-2,4,16,16-d4 N/A 2,4,16,16 275.42 98% Environmental monitoring Label instability in acidic conditions
17β-Estradiol-16,16,17-d3 79037-37-9 16,16,17 275.36 98% Serum estrogen quantification Carcinogenic; hazardous
5β-Androstan-3α,17β-diol-16,16,17-d3 49145-49 16,16,17 286.40 Not specified Natural product research Limited solubility in water

Structural and Functional Differences

Deuterium Labeling Patterns :

  • 17β-Dihydro Equilin-16,16,17-d3 features deuterium at positions 16 and 17, which are critical for minimizing interference in estrogenic compound analyses. In contrast, 17β-Dihydroequilenin-4,16,16-d3 labels position 4, making it prone to oxidation and less stable in metabolic pathways .
  • The 2,4,16,16-d4 analog of dihydroequilin introduces deuterium at aromatic positions (C2 and C4), which can lead to instability under acidic conditions during sample preparation .

Analytical Performance: 17β-Dihydro Equilin-16,16,17-d3 is preferred over equilin-2,4,16,16-d4, which was rejected in LC-MS/MS due to co-elution with unlabeled 17β-estradiol, causing false positives . Compared to 17β-Estradiol-16,16,17-d3, the equilin derivative avoids the carcinogenic risks associated with estradiol while maintaining similar analytical sensitivity .

Safety and Handling: Unlike 17β-Estradiol-d3, which is classified as a carcinogen and reproductive toxin, the equilin analog is non-hazardous for transport and poses fewer regulatory restrictions .

Research Findings

  • Stability in LC-MS/MS : Isotopic labels in 17β-Dihydro Equilin-16,16,17-d3 demonstrate superior stability compared to d2- or 13C2-labeled analogs, which often introduce unlabeled contaminants at concentrations ≥1% .
  • Environmental Monitoring : The compound’s low water solubility and resistance to photodegradation make it suitable for tracing steroid persistence in aquatic systems .
  • Clinical Utility : In serum analysis, its use as an internal standard achieves recovery rates of 99.6–100.2% with RSD <0.73%, outperforming metabolites like estriol-d3, which require lower spiking concentrations to avoid interference .

Q & A

Q. What are the recommended synthesis protocols for 17β-Dihydro Equilin-16,16,17-d3?

Deuterium labeling at positions 16 and 17 is typically achieved via catalytic hydrogen-deuterium exchange or selective deuteration of precursor intermediates. For example, the synthesis of structurally similar deuterated estrogens involves:

  • Step 1 : Selective deuteration of the 16,16,17 positions using deuterated reagents (e.g., D₂O or deuterium gas) under controlled pH and temperature conditions.
  • Step 2 : Methoxylation or hydroxylation at specific positions (e.g., 4-methoxy derivatives) to modify receptor binding affinity .
  • Step 3 : Purification via HPLC or column chromatography to isolate the deuterated compound, ensuring isotopic purity >98% .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis. Avoid freeze-thaw cycles .
  • Handling : Use chemical-resistant gloves (e.g., nitrile) and respiratory protection in ventilated hoods due to its carcinogenic potential (OSHA Hazard Communication Standard) .
  • Solubility : Sparingly soluble in polar solvents like methanol or DMSO; avoid aqueous buffers due to low water solubility .

Q. What analytical techniques confirm isotopic purity and structural integrity?

  • LC-MS/MS : Quantifies deuterium incorporation using mass shifts (e.g., +3 amu for three deuterium atoms) and validates isotopic purity .
  • NMR Spectroscopy : ¹H-NMR identifies non-deuterated protons, while ²H-NMR confirms deuterium positioning .
  • X-ray Crystallography : Resolves spatial orientation of deuterium labels in crystalline forms .

Advanced Research Questions

Q. How can deuterium labeling resolve contradictions in receptor binding affinity studies?

Discrepancies in estrogen receptor (ER) binding data often arise from non-specific interactions or isotopic effects. Methodological strategies include:

  • Competitive Binding Assays : Compare deuterated vs. non-deuterated analogs under identical conditions to isolate isotopic impacts on binding kinetics .
  • Molecular Dynamics Simulations : Model deuterium’s steric and electronic effects on ER-ligand interactions to explain experimental outliers .
  • Dose-Response Calibration : Use deuterated internal standards in LC-MS to normalize batch-to-batch variability in receptor assays .

Q. What strategies mitigate challenges in tracking metabolic pathways of deuterated equilin derivatives?

  • Isotope Tracing : Administer 17β-Dihydro Equilin-16,16,17-d3 alongside non-deuterated controls in in vivo models. Monitor deuterium retention in metabolites via high-resolution mass spectrometry .
  • Enzyme Inhibition Studies : Co-administer aromatase or 17β-HSD inhibitors to identify rate-limiting steps in metabolic pathways .
  • Tissue-Specific Profiling : Use microdialysis or MALDI imaging to map spatial distribution of deuterated metabolites in target organs .

Q. How does isotopic substitution affect data interpretation in pharmacokinetic (PK) studies?

  • Deuterium Isotope Effect (DIE) : Slows metabolic clearance by strengthening C-D bonds, altering half-life (t½) and bioavailability compared to non-deuterated analogs. Adjust PK models to account for DIE using modified compartmental parameters .
  • Cross-Species Validation : Compare deuterated compound metabolism in human hepatocytes vs. rodent models to address interspecies variability .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in estrogenic activity assays?

  • Source Validation : Confirm isotopic purity (>98%) via LC-MS to rule out impurities skewing bioactivity .
  • Receptor Subtype Specificity : Test against ERα vs. ERβ isoforms using siRNA knockdown models to clarify subtype-dependent effects .
  • Batch Consistency : Replicate experiments across multiple synthesis batches to identify procedural variability .

Q. What methodologies reconcile discrepancies in enzyme inhibition studies (e.g., 17β-HSD)?

  • Kinetic Isotope Effect (KIE) Analysis : Measure kcat/KM ratios for deuterated vs. non-deuterated substrates to quantify enzymatic deuteration sensitivity .
  • Crystallographic Snapshots : Resolve enzyme-deuterated ligand complexes to identify steric hindrance or binding pocket modifications .

Regulatory and Safety Compliance

Q. What regulatory frameworks govern the use of 17β-Dihydro Equilin-16,16,17-d3 in academic research?

  • OSHA Compliance : Classified as a carcinogen (Category 1B); adhere to 29 CFR 1910.1200 for hazard communication .
  • Environmental Protocols : Follow OSPAR guidelines for disposal to prevent aquatic toxicity .
  • Controlled Substance Permits : Required for international transport under CITES due to steroid classification .

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